(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a fluoropyrimidinyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidine derivative, the intermediate can be synthesized through nucleophilic substitution reactions.
Attachment of the Fluoropyrimidinyl Group: This step involves the reaction of the pyrrolidinyl intermediate with 5-fluoropyrimidine under basic conditions to form the pyrrolidinyl-pyrimidine compound.
Formation of the Final Compound: The final step involves the reaction of the pyrrolidinyl-pyrimidine compound with (E)-3-(2-chlorophenyl)prop-2-en-1-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-1-(3-pyrrolidinyl)prop-2-en-1-one: Lacks the fluoropyrimidinyl group, which may affect its biological activity.
(E)-3-(2-chlorophenyl)-1-(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methyl group instead of a fluorine atom, potentially altering its chemical reactivity and interactions.
Uniqueness
The presence of the 5-fluoropyrimidinyl group in (E)-3-(2-chlorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological interactions, making it a unique and valuable molecule for research and development.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-12(15)5-6-16(23)22-8-7-14(11-22)24-17-20-9-13(19)10-21-17/h1-6,9-10,14H,7-8,11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDRPSQFCPUOJS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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